molecular formula C10H12BrNO B11737907 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine

1-(5-Bromo-2-methoxyphenyl)cyclopropanamine

Cat. No.: B11737907
M. Wt: 242.11 g/mol
InChI Key: MJOODNWFDYMBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methoxyphenyl)cyclopropanamine is an organic compound with the molecular formula C10H12BrNO It features a cyclopropane ring attached to an amine group and a brominated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine can be synthesized through a multi-step process. One common method involves the bromination of 2-methoxyphenylcyclopropanamine. The reaction typically uses bromine or a bromine source under controlled conditions to introduce the bromine atom at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted cyclopropanamines.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The bromine and methoxy groups on the aromatic ring can participate in various binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

  • 1-(2-Bromo-5-methoxyphenyl)cyclopropanamine
  • 1-(4-Bromo-2-methoxyphenyl)cyclopropanamine
  • 1-(5-Chloro-2-methoxyphenyl)cyclopropanamine

Uniqueness: 1-(5-Bromo-2-methoxyphenyl)cyclopropanamine is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-(5-bromo-2-methoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12BrNO/c1-13-9-3-2-7(11)6-8(9)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3

InChI Key

MJOODNWFDYMBOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.